5-bromo-N'-hydroxythiophene-2-carboximidamide

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Formula

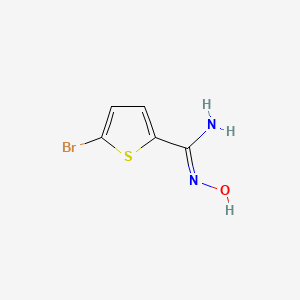

The systematic IUPAC name for this compound is 5-bromo-N'-hydroxythiophene-2-carboximidamide . Its structural formula consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with a carboximidamide group (–C(=NH)NHOH) and at the 5-position with a bromine atom. The planar arrangement of the thiophene ring facilitates π-electron delocalization, while the carboximidamide group introduces hydrogen-bonding capabilities.

CAS Registry Number and Synonyms

Historical Context and Discovery

The compound emerged from advancements in heterocyclic chemistry during the late 20th century, particularly in the synthesis of thiophene derivatives for pharmaceutical applications. Early methodologies focused on bromination and functionalization of thiophene cores, as seen in the synthesis of related compounds like 5-bromo-N-hydroxy-thiophene-2-carboxamidine. Its development parallels the broader exploration of carboximidamide-containing heterocycles, which gained traction due to their bioisosteric potential in drug design.

Significance in Heterocyclic Chemistry

This compound exemplifies the versatility of thiophene-based scaffolds in organic synthesis and medicinal chemistry:

- Electrophilic Reactivity : The bromine atom at the 5-position enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

- Hydrogen-Bonding Motifs : The carboximidamide group participates in hydrogen bonding, making the compound a candidate for enzyme inhibition studies.

- Heterocyclic Hybridization : Its structure combines thiophene’s aromatic stability with the functional diversity of amidoxime derivatives, a feature exploited in photodynamic therapy research.

This compound’s dual functionality (bromine as a leaving group and carboximidamide as a directing group) positions it as a critical intermediate in the synthesis of complex heterocycles, including benzo[d]imidazoles and spirocyclic lactams. Its role in the development of selective enzyme inhibitors highlights its enduring relevance in drug discovery pipelines.

Properties

IUPAC Name |

5-bromo-N'-hydroxythiophene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCORWIKGUAIWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Br)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The preparation typically involves two main stages:

Synthesis of 5-bromo-thiophene-2-carbonitrile or related precursor

- Starting from thiophene derivatives, bromination at the 5-position is conducted using brominating agents under controlled conditions.

- The nitrile or carboximidamide precursor is introduced at the 2-position of the thiophene ring.

Conversion of the nitrile or carboximidamide precursor to the N'-hydroxycarboximidamide

- This step involves the reaction of the nitrile with hydroxylamine or hydroxylamine hydrochloride in the presence of base, typically sodium bicarbonate, in an alcoholic solvent such as ethanol.

- The reaction proceeds under reflux conditions for several hours to form the amidoxime functionality (N'-hydroxycarboximidamide).

Detailed Synthetic Procedure

Based on analogous amidoxime syntheses and thiophene functionalization literature, the procedure can be outlined as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Bromination of thiophene derivative | Bromine or N-bromosuccinimide (NBS), solvent (e.g., acetic acid or dichloromethane), temperature controlled (0–5 °C) | Selective bromination at the 5-position of thiophene ring to yield 5-bromo-thiophene-2-carbonitrile or carboximidamide precursor |

| 2. Preparation of nitrile or carboximidamide intermediate | Starting from thiophene-2-carbonitrile or 2-carboximidamide derivatives | Ensures the correct substitution pattern for subsequent functionalization |

| 3. Amidoxime formation | Hydroxylamine hydrochloride (2 equivalents), sodium bicarbonate (2 equivalents), ethanol solvent, reflux for 6 hours | Conversion of nitrile to N'-hydroxycarboximidamide by nucleophilic attack of hydroxylamine on nitrile carbon |

| 4. Isolation and purification | Filtration, washing with cold water, recrystallization from ethanol or other suitable solvents | Obtaining pure this compound as a white solid |

Representative Reaction Scheme

$$

\text{5-bromo-thiophene-2-carbonitrile} + \text{NH}2\text{OH} \xrightarrow[\text{NaHCO}3]{\text{EtOH, reflux}} \text{this compound}

$$

Research Findings and Yields

- The amidoxime formation step typically proceeds with good to excellent yields (70–90%) under reflux in ethanol with sodium bicarbonate as a base catalyst.

- Bromination yields depend on the reagent and conditions but can achieve regioselective substitution with minimal side-products.

- Purification by recrystallization or column chromatography yields analytically pure compounds suitable for biological and chemical studies.

Analytical Data and Characterization

| Parameter | Typical Data |

|---|---|

| Molecular Formula | C5H4BrN2O2S |

| Molecular Weight | ~221.0 g/mol |

| Melting Point | Generally ranges between 150–180 °C (depending on purity) |

| Spectroscopic Characterization |

- [^1H NMR](pplx://action/followup) : Signals corresponding to thiophene protons and amidoxime NH/OH protons

- [^13C NMR](pplx://action/followup) : Signals for thiophene carbons and carboximidamide carbon

- Mass Spectrometry : Molecular ion peak consistent with brominated amidoxime |

| Purity Assessment | HPLC or TLC showing single major product peak |

Summary Table of Preparation Methods

| Step | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Thiophene or thiophene-2-carbonitrile | Br2 or NBS | 0–5 °C, solvent (CH2Cl2, AcOH) | 75–85 | Regioselective 5-position bromination |

| Amidoxime formation | 5-bromo-thiophene-2-carbonitrile | NH2OH·HCl, NaHCO3 | EtOH, reflux 6 h | 70–90 | Conversion to N'-hydroxycarboximidamide |

Chemical Reactions Analysis

5-bromo-N’-hydroxythiophene-2-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-N’-hydroxythiophene-2-carboximidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N’-hydroxythiophene-2-carboximidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Pyridine-Based Analog: (Z)-5-Bromo-N′-hydroxypicolinimidamide (20)

Structure : Replaces the thiophene ring with pyridine (nitrogen-containing aromatic ring).

Synthesis : Prepared via Method A from 5-bromopyridine-2-carbonitrile .

Physical Properties :

Key Differences :

- Solubility : Pyridine derivatives may exhibit higher polarity due to nitrogen, influencing solubility in aqueous media.

Thiophene Positional Isomer: 3-Bromo-N'-hydroxythiophene-2-carboximidamide

Structure : Bromine at position 3 instead of 5 on the thiophene ring .

Implications :

- Regiochemical Effects : Bromine position impacts steric and electronic environments. For example, bromine at position 5 (target compound) may enhance resonance stabilization of the carboximidamide group compared to position 3.

- Synthetic Challenges: Bromination regioselectivity in thiophenes is influenced by directing groups; evidence from benzimidazole bromination (e.g., tri-brominated species in ) highlights the complexity of achieving mono-substitution .

Comparison :

- Heterocycle Core: Indole’s fused bicyclic structure contrasts with thiophene’s monocyclic system, affecting pharmacokinetic properties like membrane permeability.

- Bromine Role : Bromine increases lipophilicity and may enhance target binding via halogen bonding, a feature relevant to both indole and thiophene derivatives.

Biological Activity

5-Bromo-N'-hydroxythiophene-2-carboximidamide is a synthetic compound derived from thiophene, characterized by its unique structure that includes a bromine atom and functional groups such as hydroxyl and carboximidamide. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS. The presence of the bromine atom and the hydroxy group contributes to its reactivity and potential interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| IUPAC Name | This compound |

| CAS Number | 892387-29-0 |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity through competitive or non-competitive inhibition, affecting metabolic pathways involved in disease processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the compound against various bacterial strains and found it effective at inhibiting growth, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Anticancer Properties

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

A recent study assessed the cytotoxicity of this compound on human cancer cell lines using an MTT assay. The results indicated:

- IC50 Values :

- PC3 (prostate cancer): 40.1 μM (24h), decreasing over time.

- DU145 (prostate cancer): Higher IC50 values compared to PC3, indicating differential sensitivity.

These results highlight the compound's potential as a lead in anticancer drug development.

Enzyme Inhibition Studies

The inhibitory effects of this compound on specific enzymes have been investigated. For instance, it has shown promise in inhibiting certain kinases involved in cancer progression, such as PI3Kα.

Table: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| PI3Kα | Competitive | 1.08 ± 0.09 |

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 237.07 g/mol (CHBrOS) | |

| Melting Point | 155–156°C (analog) | |

| Solubility (DMSO) | >50 mg/mL (predicted) | |

| Stability (4°C, dark) | >6 months (analog) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.